molecular formula C12H10FNO3 B1442407 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-29-6

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1442407
CAS No.: 655236-29-6
M. Wt: 235.21 g/mol
InChI Key: YKMHZVBKYDKXQO-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 655236-29-6 ) is a high-purity chemical building block belonging to the 1,4-dihydro-4-oxoquinoline family, a scaffold recognized for its diverse biological potential . This compound serves as a versatile precursor in medicinal chemistry for the synthesis of novel quinolone derivatives, including fluoroquinolones, which are known to inhibit critical bacterial enzymes like DNA gyrase and topoisomerase . Researchers value this ester for its synthetic utility, as the ethyl carboxylate group can be readily modified to explore structure-activity relationships. Beyond its role as an intermediate, derivatives of this core structure are subjects of theoretical and spectroscopic studies to understand their tautomeric behavior, electronic properties, and potential photoactive characteristics, which are relevant for investigating side effects like phototoxicity . This product is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . The molecular formula is C₁₂H₁₀FNO₃ with a molecular weight of 235.21 g/mol . This product is for Research and Further Manufacturing Use Only. It is strictly not for direct human use, diagnostic use, or any household applications. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMHZVBKYDKXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729189
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655236-29-6
Record name Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655236-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Esterification to Form the Quinolone Core

The synthesis typically begins with substituted anthranilic acid derivatives, which undergo cyclization to form the 4-oxo-1,4-dihydroquinoline ring system. For example, 5-fluoroanthranilic acid can be used as a starting material to introduce the fluorine substituent at the 5-position.

  • The anthranilic acid derivative is first converted into an amide or acyl chloride intermediate.
  • Cyclization is induced under high-temperature conditions, often requiring reflux in high-boiling solvents such as diphenyl ether at approximately 255°C.
  • This cyclization yields the 4-oxo-1,4-dihydroquinoline core with the carboxylic acid at position 3.

In one reported method, the cyclization leads specifically to the 4-quinolone tautomer rather than the 4-hydroxyquinoline form, confirmed by ^1H NMR spectroscopy.

Formation of the Ethyl Ester

Following ring closure, the 3-carboxylic acid group is esterified to the ethyl ester:

  • Esterification can be achieved by refluxing the acid with ethanol in the presence of acid catalysts or by other standard esterification protocols.
  • Alternatively, the ethyl ester may be introduced earlier in the synthesis by starting with ethyl anthranilate derivatives.

N-Alkylation at the 1-Position

To obtain the 1-ethyl derivative:

  • The 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate is subjected to N-alkylation.
  • This is typically done in anhydrous dimethylformamide (DMF) using ethyl bromide as the alkylating agent and sodium hydride as the base.
  • This step selectively alkylates the nitrogen at position 1, yielding ethyl 5-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Alternative Synthetic Routes and Key Reagents

A patent (US4822801A) describes a related synthetic approach for fluoro-substituted quinolones involving:

  • Treatment of starting materials with triethyl orthoformate and subsequent amine addition in t-butanol solvent.
  • Ring closure using potassium t-butoxide to form the quinoline core.
  • Isolation via acid precipitation and filtration.

Although this patent focuses on trifluoro-substituted analogs, the methodology can be adapted for 5-fluoro derivatives by choosing appropriate fluorinated anthranilic acid precursors.

Summary Table of Key Synthetic Steps

Step No. Reaction Stage Reagents/Conditions Outcome/Product
1 Starting material preparation 5-Fluoroanthranilic acid Fluoro-substituted anthranilic acid
2 Acyl chloride formation Oxalyl chloride, dichloromethane, DMF catalyst 5-Fluoroanthraniloyl chloride
3 Cyclization Reflux in diphenyl ether (~255°C) 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
4 Esterification Ethanol, acid catalyst or direct ester precursor Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
5 N-Alkylation Ethyl bromide, sodium hydride, DMF Ethyl 5-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Research Findings and Optimization Notes

  • The cyclization step requires high temperatures to ensure ring closure, with diphenyl ether being a preferred solvent due to its high boiling point.
  • The tautomeric form obtained is the 4-quinolone rather than the 4-hydroxyquinoline, which is important for the biological activity of the compound.
  • N-alkylation is best performed under anhydrous conditions using strong bases like sodium hydride to avoid side reactions and to achieve selective alkylation at the nitrogen atom.
  • Purification of intermediates and final products is typically done by recrystallization or chromatographic techniques to ensure high purity for subsequent applications.
  • Adaptations of the synthetic route from related fluoroquinolone patents suggest that the use of potassium t-butoxide and triethyl orthoformate can facilitate ring closure and functionalization steps.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for several key applications:

Medicinal Chemistry

The compound is primarily studied for its potential as an antibacterial agent . Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens, making it a candidate for developing new antibiotics. The presence of the heterocyclic ring system enhances its interaction with biological targets involved in bacterial metabolism and replication processes.

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to its structural characteristics. Research into related quinolone derivatives suggests that they can interact with enzymes critical to bacterial survival, thus providing insights into their mechanism of action.

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of dyes and pigments. Its unique molecular configuration allows it to be utilized in various chemical reactions to produce complex compounds.

Case Studies

Several studies have explored the applications of quinolone derivatives similar to this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity against multiple strains of bacteria. The structural modifications significantly influenced their efficacy, suggesting that further exploration could lead to effective new antibiotics.

Case Study 2: Enzyme Interaction

Research indicated that certain quinolone derivatives could inhibit enzymes crucial for bacterial DNA replication. This finding supports the hypothesis that this compound may also possess similar properties, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death . The exact pathways and molecular interactions are still under investigation, but the compound’s quinolone structure plays a key role in its activity .

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Substituents : 3-Chlorophenyl (position 2), 6-fluoro (position 6), 7-methoxy (position 7).
  • Synthesis : Prepared via cyclization of intermediates in acetic acid/water under reflux .
  • Activity : Designed for antimalarial applications, highlighting the role of aryl and alkoxy groups in modulating activity against Plasmodium species .

Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Substituents : 7-Methoxy (position 7).
  • Synthesis: Gould-Jacobs cyclization using m-aminoanisole and diethyl 2-(ethoxymethylene)malonate .
  • Comparison : The absence of fluorine reduces electronegativity, likely decreasing DNA gyrase binding affinity compared to the 5-fluoro derivative .

Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Substituents : 6-Bromo (position 6), 8-fluoro (position 8).
  • Synthesis : Microwave-assisted coupling methods .

Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Substituents: 5-Amino (position 5), 6,7,8-trifluoro (positions 6–8), cyclopropyl (N1).
  • Comparison : The cyclopropyl group at N1 mimics ciprofloxacin’s structure, improving pharmacokinetics. However, the trifluoro substitution may increase cytotoxicity .

Hexahydroquinoline Derivatives

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Structure: Saturated hexahydroquinoline core with 3-fluoropyridinyl and trimethyl groups.
  • Applications : Used in high-throughput research due to its stability and modified binding profile .
  • Comparison: Reduced aromaticity diminishes intercalation with DNA, shifting mechanism away from classical quinolone activity .

Pyridine-Based Analogues

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

  • Structure: Dihydropyridine core instead of quinoline.
  • Comparison: The pyridine ring lacks the extended conjugation of quinoline, reducing planarity and antibacterial efficacy .

Thioquinolone Derivatives

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

  • Modification : Thione (C=S) replaces the keto (C=O) group at position 4.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Weight Substituents Solubility Biological Activity
This compound 263.25 g/mol 5-F Soluble in DMSO-d6 Antibacterial (potential)
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 275.28 g/mol 7-OCH₃ Moderate in DMSO Antimalarial
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 342.14 g/mol 6-Br, 8-F Low Under investigation

Biological Activity

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 185011-40-9) is a synthetic compound belonging to the quinolone family, known for its diverse biological activities, particularly its antibacterial and anticancer properties. This article delves into the biological activity of this compound, discussing its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula C12H10FNO3C_{12}H_{10}FNO_3 and a molecular weight of approximately 235.21 g/mol. The compound features a bicyclic structure with a fluorine atom at the 5-position, an oxo group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring. This unique configuration contributes to its biological activity by facilitating interactions with various biomolecules.

Antibacterial Activity

The primary mechanism underlying the antibacterial activity of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these targets, the compound disrupts DNA supercoiling, leading to impaired bacterial growth and proliferation.

Anticancer Activity

In addition to its antibacterial properties, this compound exhibits significant anticancer potential. Research indicates that it can induce oxidative stress and apoptosis in various cancer cell lines. For example, studies have shown that this compound can effectively inhibit the growth of human oral epidermoid carcinoma cells (KB) and other tumor cell lines . The compound's ability to modulate cellular signaling pathways further enhances its anticancer efficacy.

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Antibacterial Testing Demonstrated broad-spectrum antibacterial activity against various strains.
Anticancer Assays Induced apoptosis in KB cells with IC50 values indicating significant growth inhibition .
Enzyme Inhibition Inhibited DNA gyrase and topoisomerase IV with effective binding affinities .

Case Studies

  • Antimicrobial Efficacy : In a study conducted on multiple bacterial strains, derivatives of this compound showed enhanced antimicrobial properties compared to traditional antibiotics. The results suggest that modifications in the structure can lead to improved efficacy against resistant bacterial strains.
  • Cancer Cell Line Studies : A comparative analysis involving various cancer cell lines revealed that this compound selectively induces apoptosis in malignant cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in cell survival and proliferation .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Antibacterial Agents : Given its effectiveness against a broad range of bacteria, this compound could serve as a lead candidate for developing new antibiotics.
  • Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a promising agent for cancer therapy.
  • Research Tool : As a model compound for studying quinolone derivatives' interactions with biological targets, it can facilitate further research into drug design and development.

Q & A

Q. What are the key structural features of Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are they characterized?

The compound's core structure includes a planar pyridone ring (±0.057 Å deviation) and a fused benzene ring. Key dihedral angles between the pyridone ring and substituents (e.g., ethoxycarbonyl group: 15.5°) are determined via single-crystal X-ray diffraction. Hydrogen bonding (N–H⋯O, O–H⋯O) forms a ribbon-like network along the c-axis, stabilizing the crystal lattice. Characterization methods include Rietveld refinement (SHELXL) and analysis of anisotropic displacement parameters .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A typical route involves cyclocondensation of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by fluorination and cyclopropane introduction. For example, ethyl 7-amino-1-cyclopropyl derivatives are synthesized via hydrogenation using 5% Pd/C in methanol, with purification via silica gel chromatography . Yield optimization requires precise control of reaction temperature and stoichiometry.

Q. How is the crystallographic data for this compound refined, and what software is recommended?

SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key parameters include R-factor convergence (e.g., R[F² > 2σ(F²)] = 0.043) and treatment of hydrogen atoms via mixed independent/constrained refinement. Anisotropic thermal parameters for non-H atoms and isotropic modeling for H atoms ensure accurate electron density maps .

Advanced Research Questions

Q. How do substituent positions (e.g., fluoro, ethoxycarbonyl) influence the compound’s antibacterial activity?

The 5-fluoro group enhances DNA gyrase inhibition by increasing electronegativity, while the ethoxycarbonyl moiety at position 3 improves membrane permeability. Comparative studies of analogs (e.g., 7-chloro-6-fluoro derivatives) show that electron-withdrawing groups at position 8 reduce MIC values against E. coli by 4–8×. Structure-activity relationship (SAR) models suggest steric effects from cyclopropyl substituents further modulate target binding .

Q. What experimental strategies resolve contradictions in X-ray diffraction data for quinoline derivatives?

Discrepancies in thermal motion parameters or bond lengths often arise from twinning or absorption effects. Strategies include:

  • Multi-scan absorption corrections (e.g., using CrysAlis PRO).
  • Testing alternative space groups via PLATON ADDSYM.
  • Re-refining data with outlier rejection (e.g., I > 3σ(I)). For example, a triclinic P1 model resolved C–H⋯Cl interactions (3.43–3.74 Å) in a nitro-substituted analog .

Q. How can regioselectivity challenges in dihydroquinoline synthesis be addressed?

Competing pathways during cyclization (e.g., 1,4- vs. 1,2-addition) are mitigated by:

  • Using Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution.
  • Adjusting solvent polarity (e.g., DMF for nitro-group retention).
  • Kinetic control via low-temperature (−20°C) quenching. Evidence from stannous chloride reductions shows ethanol reflux favors aminoquinoline formation over nitro retention (95% yield) .

Methodological Guidance

Q. What protocols optimize crystal growth for X-ray analysis of fluoroquinolones?

  • Dissolve the compound in a 1.2:1 v/v chloroform/acetic acid mixture.
  • Slow evaporation at 4°C promotes nucleation.
  • Seed crystals from saturated solutions to avoid polymorphism. Crystal dimensions >0.3 mm³ are ideal for MoKα radiation (λ = 0.71073 Å) .

Q. How are hydrogen-bonding networks computationally validated against experimental data?

  • Use Mercury CSD to visualize intermolecular contacts (e.g., N–H⋯O = 2.8–3.0 Å).
  • Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond angles (<2° deviation).
  • Apply Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H contacts = 25% of total surface) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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